molecular formula C14H16O B12593170 5-Methylidene-1-phenylhepta-1,6-dien-3-ol CAS No. 648907-20-4

5-Methylidene-1-phenylhepta-1,6-dien-3-ol

Cat. No.: B12593170
CAS No.: 648907-20-4
M. Wt: 200.28 g/mol
InChI Key: FRYHMCAXUIWVNH-UHFFFAOYSA-N
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Description

5-Methylidene-1-phenylhepta-1,6-dien-3-ol is a chemical compound with the molecular formula C14H16O It is characterized by a phenyl group attached to a hepta-1,6-dien-3-ol backbone, with a methylidene group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-1-phenylhepta-1,6-dien-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a suitable aldehyde or ketone to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylidene-1-phenylhepta-1,6-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its saturated alcohol form.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the double bonds, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst in an inert solvent like ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

5-Methylidene-1-phenylhepta-1,6-dien-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methylidene-1-phenylhepta-1,6-dien-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,6-heptadien-3-ol: Similar in structure but lacks the phenyl group.

    1-Phenyl-1,3-butadiene: Contains a phenyl group and conjugated diene system but differs in the overall structure.

Uniqueness

5-Methylidene-1-phenylhepta-1,6-dien-3-ol is unique due to the presence of both a phenyl group and a methylidene group on a hepta-1,6-dien-3-ol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

648907-20-4

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

5-methylidene-1-phenylhepta-1,6-dien-3-ol

InChI

InChI=1S/C14H16O/c1-3-12(2)11-14(15)10-9-13-7-5-4-6-8-13/h3-10,14-15H,1-2,11H2

InChI Key

FRYHMCAXUIWVNH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)CC(C=CC1=CC=CC=C1)O

Origin of Product

United States

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